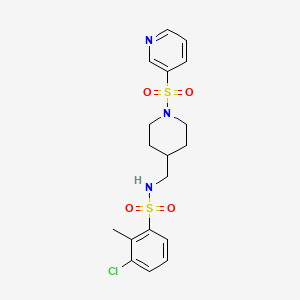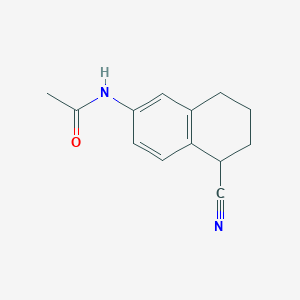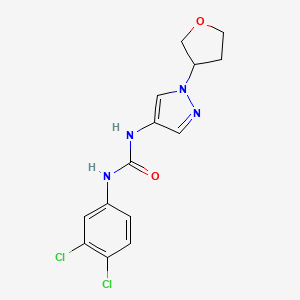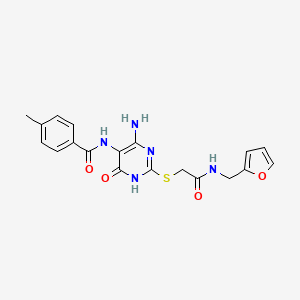![molecular formula C16H16BrN3OS B2563939 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 872694-93-4](/img/structure/B2563939.png)
2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone” is a chemical compound that is not widely documented in the literature . It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of its members . Pyrrolidine is a versatile scaffold used extensively in drug discovery .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature .科学的研究の応用
Synthesis and Anticancer Activity
Research has focused on synthesizing new derivatives with potential anticancer activity. A study by Mehvish and Kumar (2022) aimed to synthesize a series of 3(2h)-one pyridazinone derivatives to evaluate their antioxidant activity. The compounds were synthesized through esterification, hydrazination, and cyclization processes, confirmed by Fourier transform infrared spectroscopy (FT-IR) and Nuclear magnetic resonance (NMR) spectroscopy. Molecular docking studies were carried out to assess the interaction with cyclin-dependent kinase protein and DNA-hexamer ATGCAT, demonstrating potent antioxidant activities at a concentration of 50µg/ml (Mehvish & Kumar, 2022).
Antioxidant Properties
The antioxidant properties of derivatives have been a significant focus of research. Çetinkaya et al. (2012) synthesized (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, including bromine, to analyze their in vitro antioxidant activities. These compounds exhibited effective antioxidant power, with phenol 5 being the most potent antioxidant and radical scavenger (Çetinkaya et al., 2012).
Antimicrobial and Antitubercular Activities
Novel compounds synthesized from the base chemical have been evaluated for antimicrobial and antitubercular activities. Fathima et al. (2021) adopted a simple method to synthesize a series of novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole derivatives, characterized by various spectroscopic techniques. The compounds displayed a wide range of antimicrobial activities and encouraging antitubercular results, showcasing potential as lead compounds for further development (Fathima et al., 2021).
特性
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3OS/c17-13-5-3-12(4-6-13)14-7-8-15(19-18-14)22-11-16(21)20-9-1-2-10-20/h3-8H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDQBVKNUYQIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid](/img/structure/B2563860.png)

![({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate](/img/structure/B2563863.png)


![N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2563866.png)


![methyl 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2563872.png)

![methyl 3-({[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoate](/img/structure/B2563875.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2563879.png)
